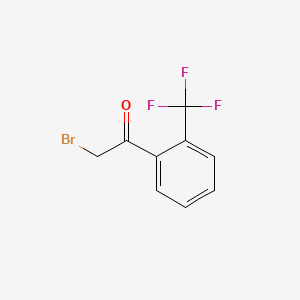

2-(Trifluoromethyl)phenacyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)phenacyl bromide chemical properties

An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl bromide

This guide offers a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and safe handling protocols, providing insights grounded in established scientific principles.

Core Chemical Identity and Physical Properties

This compound, also known as 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, is an α-bromoketone featuring a trifluoromethyl group on the ortho position of the phenyl ring.[1] This substitution pattern imparts unique electronic properties that are highly valuable in synthetic applications. The trifluoromethyl group acts as a potent electron-withdrawing group, which significantly influences the reactivity of the adjacent carbonyl and the benzylic bromide.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 54109-16-9 | [2][3] |

| Molecular Formula | C₉H₆BrF₃O | [1][2] |

| Molecular Weight | 267.04 g/mol | [1][2] |

| Appearance | White or colorless to light yellow/orange powder, lump, or liquid | [2][3] |

| Melting Point | 28-30 °C | [2][3] |

| Boiling Point | 52 °C at 0.03 mmHg | [2][3] |

| Density | ~1.592 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |

Synthesis and Mechanistic Rationale

The primary synthetic route to this compound involves the selective α-bromination of its precursor, 2'-(trifluoromethyl)acetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

General Synthetic Protocol

A representative procedure, adapted from the synthesis of a similar isomer, involves dissolving the starting ketone in a suitable solvent like glacial acetic acid.[4] A solution of bromine in the same solvent is then added portionwise. The reaction is typically stirred for several hours to ensure complete conversion. The rationale for using a solvent like acetic acid is to moderate the reactivity of bromine and facilitate a controlled reaction. Anhydrous conditions are often preferred to prevent side reactions.

Experimental Protocol: Synthesis of Phenacyl Bromides

-

Dissolution: Dissolve the starting acetophenone (e.g., m-(Trifluoromethyl)acetophenone) in glacial acetic acid.[4]

-

Bromine Addition: In a separate flask, dissolve an equimolar amount of bromine in a small volume of acetic acid.[4]

-

Reaction: Add the bromine solution dropwise to the stirred acetophenone solution over a period of 30 minutes. The reaction is typically conducted at or below room temperature to control exothermicity.[4]

-

Stirring: Allow the mixture to stir for 12-15 hours to drive the reaction to completion.[4]

-

Work-up: Pour the reaction mixture onto ice water to quench any unreacted bromine and precipitate the product.[4]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.[4]

-

Washing: Wash the organic layer sequentially with water and saturated sodium chloride (brine) to remove impurities.[4]

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]

Caption: Synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its dual electrophilic nature and the influence of its substituents.

Electrophilic Reactivity

The molecule possesses two primary electrophilic sites:

-

Carbonyl Carbon: Susceptible to attack by strong nucleophiles.

-

α-Carbon: The primary site for nucleophilic substitution, where the bromide ion serves as an excellent leaving group.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs.[5] This heightened reactivity is a cornerstone of its utility.

Nucleophilic Substitution Reactions

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[5] This allows for the straightforward introduction of various functional groups at the α-position. Common nucleophiles include azides, thiocyanates, and alkoxides, leading to the formation of diverse phenacyl derivatives.[5]

Caption: General Sₙ2 mechanism at the α-carbon.

Synthesis of Heterocycles

A significant application is in the synthesis of bioactive heterocyclic compounds.[5] For instance, in a classic Hantzsch-type synthesis, it can be condensed with thiourea or thioamides to construct thiazole rings, which are prevalent scaffolds in medicinal chemistry.

Spectral Characterization

Full spectral analysis is crucial for confirming the identity and purity of this compound. While detailed spectra are best consulted directly from suppliers, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (multiplets) corresponding to the protons on the phenyl ring and a characteristic singlet in the range of 4.5-5.0 ppm for the two protons of the bromomethyl (-CH₂Br) group.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (~190 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), aromatic carbons, and the methylene carbon attached to bromine.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹, and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Authoritative spectral data can be found in chemical databases such as ChemicalBook.[6]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Profile

Based on safety data sheets for this and structurally related compounds, the primary hazards are:

-

Corrosive: Causes severe skin burns and eye damage.[3][7][8]

-

Lachrymator: As is common with phenacyl bromides, it is expected to be a lachrymator (tear-inducing).

Safe Handling Protocol

A self-validating system for handling this chemical involves strict adherence to the following workflow:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.[7][9] An emergency eye wash station and safety shower must be immediately accessible.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[7][9] Wash hands thoroughly after handling.

-

First Aid:

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] Seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9][10]

-

Caption: A validated workflow for safely handling the reagent.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its value is defined by the strategic placement of the trifluoromethyl group, which enhances its electrophilic character and makes it a potent precursor for constructing complex molecules, particularly nitrogen- and sulfur-containing heterocycles. While its reactivity is a significant asset, it also necessitates strict adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 54109-16-9 [m.chemicalbook.com]

- 3. This compound | 54109-16-9 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 6. This compound(54109-16-9) 1H NMR [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

2-(Trifluoromethyl)phenacyl bromide CAS 54109-16-9

An In-Depth Technical Guide to 2-(Trifluoromethyl)phenacyl bromide (CAS 54109-16-9)

Abstract

This compound, with CAS number 54109-16-9, is a highly reactive α-haloketone that has emerged as a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique electronic properties, conferred by the presence of both a trifluoromethyl group and a reactive bromine atom, make it an invaluable reagent for the synthesis of a diverse array of complex molecules, particularly fluorinated heterocycles.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a potent alkylating agent in the construction of pharmacologically relevant scaffolds. Detailed experimental protocols and safety guidelines are presented to equip researchers, scientists, and drug development professionals with the technical insights required for its effective and safe utilization.

Introduction and Significance

Phenacyl bromides are a well-established class of organic intermediates, prized for their utility in multicomponent reactions and the synthesis of heterocyclic compounds.[5] The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring, as seen in this compound, significantly modulates the molecule's reactivity and the properties of its derivatives. The -CF3 group is a critical pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] Consequently, this compound serves as a key intermediate for introducing this valuable moiety into new chemical entities, making it a compound of high interest for drug discovery and development.[7]

This document serves as a senior application scientist's guide to understanding and harnessing the synthetic potential of this versatile reagent. The narrative moves beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations for its use in the laboratory.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically a white to light yellow solid or liquid, depending on purity, with a characteristic sharp odor.[8][9] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54109-16-9 | [8] |

| Molecular Formula | C₉H₆BrF₃O | [8] |

| Molecular Weight | 267.04 g/mol | [8] |

| Melting Point | 28-30 °C | [8] |

| Boiling Point | 52 °C at 0.03 mmHg | [8] |

| Density | 1.592 ± 0.06 g/cm³ (at 20 °C) | [8] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [9] |

| Solubility | Slightly soluble in water | [8] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [8] |

Core Reactivity: The Alkylating Agent

The primary utility of this compound stems from its function as a potent electrophile and alkylating agent.[10] The presence of the electron-withdrawing trifluoromethyl group and the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating Sₙ2 reactions.

This reactivity is the cornerstone of its application in constructing complex molecular architectures. Alkylating agents work by forming covalent bonds with nucleophilic centers in other molecules, a fundamental process in organic synthesis.[11][12] In the context of drug development, this allows for the targeted modification of scaffolds to build structure-activity relationships (SAR).

Mechanism of Alkylation

The diagram below illustrates the general mechanism of an Sₙ2 reaction involving this compound with a generic nucleophile (Nu:⁻).

Caption: Generalized Sₙ2 alkylation mechanism.

Applications in Synthesis

The electrophilic nature of this compound makes it a versatile reagent for various synthetic transformations, most notably in the synthesis of heterocyclic compounds.

Synthesis of Bioactive Heterocycles

Heterocyclic structures are at the core of many pharmaceuticals. This compound is a key precursor for building these rings. A classic example is the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a thiazole ring, a common motif in medicinal chemistry.[3]

The reaction proceeds via initial alkylation of the sulfur atom of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The trifluoromethyl group is thus incorporated into a stable, pharmacologically relevant scaffold. This method provides a straightforward entry into trifluoromethyl-substituted thiazoles, which have shown potential as enzyme inhibitors.[3]

Formation of Fused Ring Systems

Beyond simple heterocycles, this reagent is instrumental in constructing more complex fused systems, such as furo[2,3-b]furans and furo[2,3-b]pyrroles.[13] These reactions often proceed via a tandem C-alkylation and subsequent intramolecular cyclization cascade.[13] The ability to rapidly build molecular complexity from simple starting materials is a significant advantage in discovery chemistry.

Experimental Protocols

The following sections provide detailed, field-tested protocols for the synthesis of this compound and its subsequent use in a representative heterocyclic synthesis.

Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of acetophenones.[14][15] The key is the controlled addition of bromine to the precursor, 2-(trifluoromethyl)acetophenone, to prevent over-bromination and side reactions.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of ketone). Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Dissolve bromine (1.05 equivalents) in a minimal amount of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution, maintaining the internal temperature below 10 °C. The disappearance of the bromine color indicates consumption.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 15 g per gram of starting ketone).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of acetic acid).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with saturated sodium chloride (brine).[14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude product may be of sufficient purity for many applications. If higher purity is required, it can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure.[9][16]

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[17][19]

-

Handling: Avoid all personal contact, including inhalation of vapors or dust.[19] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials.[8] The container should be stored under an inert atmosphere (e.g., argon or nitrogen).[9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

-

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined reactivity as an alkylating agent, combined with the strategic importance of the trifluoromethyl group, ensures its continued application in the synthesis of novel heterocycles and other complex organic molecules. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this key building block to advance their scientific and drug discovery objectives.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 54109-16-9 [sigmaaldrich.com]

- 3. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. 54109-16-9|2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone|BLD Pharm [bldpharm.de]

- 8. This compound CAS#: 54109-16-9 [m.chemicalbook.com]

- 9. This compound | 54109-16-9 [amp.chemicalbook.com]

- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. prepchem.com [prepchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2-Bromo-2'-(trifluoromethyl)acetophenone | 54109-16-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. aksci.com [aksci.com]

In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoromethyl)phenacyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and key analytical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, is a halogenated ketone of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. This guide will focus on the most common and effective method for its preparation: the α-bromination of 2'-(trifluoromethyl)acetophenone.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone |

| Synonyms | This compound, 2-Bromo-2'-(trifluoromethyl)acetophenone |

| CAS Number | 54109-16-9[1] |

| Molecular Formula | C₉H₆BrF₃O[1] |

| Molecular Weight | 267.04 g/mol [1] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid |

| Purity | Typically >95%[1] |

Synthesis Pathway

The primary route for the synthesis of this compound involves the selective bromination of the α-carbon of 2'-(trifluoromethyl)acetophenone. This electrophilic substitution reaction can be achieved using various brominating agents, with the choice of reagent and reaction conditions influencing the yield and purity of the final product.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two common experimental procedures for the synthesis of this compound are detailed below. These protocols are based on established methods for the bromination of related acetophenone derivatives.

Protocol 1: Bromination using Bromine in Acetic Acid

This method is a classical approach for the α-bromination of ketones.

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Separately, dissolve bromine (1.05 equivalents) in a minimal amount of glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of the acetophenone derivative at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for 12-16 hours.

-

Pour the reaction mixture onto ice and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide

This method utilizes a solid, less hazardous brominating agent and can offer high yields.

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

Pyridine hydrobromide perbromide

-

Glacial Acetic Acid

Procedure:

-

To a stirred solution of 2'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 90°C and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A study on the bromination of 4-trifluoromethylacetophenone using this method reported a yield of 90%.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on data for its constitutional isomer, 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, due to the limited availability of specific data for the 2-trifluoromethyl isomer. Researchers should expect similar, but not identical, spectral characteristics.

| Analysis | Expected Data for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone |

| ¹H NMR | δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H)[3] |

| ¹³C NMR | δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3[3] |

| IR (cm⁻¹) | A strong absorption band for the carbonyl group (C=O) is expected around 1700 cm⁻¹. |

| Mass Spec. | The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom. |

Note: The provided NMR data is for the constitutional isomer 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone and should be used as a reference. The exact chemical shifts for this compound will differ due to the different substitution pattern on the aromatic ring.

Conclusion

The synthesis of this compound is a straightforward process achievable through the α-bromination of 2'-(trifluoromethyl)acetophenone. The choice of brominating agent and reaction conditions can be optimized to achieve high yields and purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important chemical intermediate, facilitating its application in the development of novel therapeutics.

References

An In-depth Technical Guide on the Reactivity and Mechanism of 2-(Trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenacyl bromide is a key building block in synthetic organic chemistry, valued for its versatile reactivity in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reactivity and mechanistic pathways of this important reagent. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the bromide, enhancing its reactivity towards nucleophiles. This document details the primary reaction types, including nucleophilic substitution (SN2), and its application in widely-used named reactions such as the Hantzsch thiazole synthesis and the synthesis of quinoxalines. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by two key features: the α-haloketone moiety and the electron-withdrawing trifluoromethyl group on the phenyl ring. The bromine atom serves as an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack. The trifluoromethyl group, through its strong inductive effect, further enhances the electrophilicity of both the carbonyl carbon and the benzylic carbon.

The predominant mechanism for reactions at the benzylic carbon is the bimolecular nucleophilic substitution (SN2) reaction . This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process results in an inversion of stereochemistry if the carbon is chiral. The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile. Kinetic studies on substituted phenacyl bromides have shown that electron-withdrawing groups on the phenyl ring can influence the reaction rate, and these reactions generally follow second-order kinetics.[1][2]

Key Synthetic Applications and Mechanisms

Hantzsch Thiazole Synthesis

A cornerstone application of this compound is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.

The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic benzylic carbon of this compound in an SN2 fashion, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting intermediate to yield the aromatic thiazole ring.

Below is a diagram illustrating the Hantzsch thiazole synthesis workflow:

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

The detailed mechanism is depicted in the following diagram:

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quinoxaline Synthesis

This compound is also a valuable precursor for the synthesis of quinoxaline derivatives. This is typically achieved through a condensation reaction with o-phenylenediamines. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring system.

The general workflow for this synthesis is as follows:

References

An In-depth Technical Guide to 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a trifluoromethyl-substituted phenyl ring, makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone.

Chemical Structure and Properties

The chemical structure of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is characterized by a phenyl ring substituted with a trifluoromethyl group at the ortho position relative to an ethanone side chain, which is brominated at the alpha-carbon.

Systematic Name: 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone CAS Number: 54109-16-9[1] Molecular Formula: C₉H₆BrF₃O[1]

Physicochemical Properties

Quantitative data for 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is not extensively available in public literature. The following table summarizes available data and estimates for related compounds.

| Property | Value | Source |

| Molecular Weight | 267.04 g/mol | Calculated |

| Appearance | Light yellow solid (typical for α-bromo ketones) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like chloroform, methanol, and dichloromethane. | Inferred from related compounds |

Spectroscopic Data

| Spectrum | Predicted Peaks and Signals |

| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the aromatic region. A singlet for the methylene protons (2H) adjacent to the bromine and carbonyl group would be expected. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons, including the trifluoromethyl-substituted carbon, would be observed. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent. Bands corresponding to C-Br, C-F, and aromatic C-H and C=C bonds would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would likely involve the loss of Br, CO, and CF₃ groups. |

Synthesis

A detailed, specific experimental protocol for the synthesis of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is not widely published. However, a general and common method for the preparation of α-bromo ketones is the bromination of the corresponding ketone.

General Experimental Protocol: Bromination of 1-[2-(trifluoromethyl)phenyl]ethanone

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

1-[2-(trifluoromethyl)phenyl]ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., chloroform, acetic acid, or methanol)

-

A catalyst (e.g., a small amount of HBr or AlCl₃, if necessary)

Procedure:

-

Dissolve 1-[2-(trifluoromethyl)phenyl]ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature. Alternatively, N-Bromosuccinimide can be used as a brominating agent, often with a radical initiator like AIBN or light.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.

-

Perform an aqueous workup by washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone.

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone.

Applications in Drug Development and Medicinal Chemistry

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is a valuable building block in the synthesis of various pharmaceutically active compounds. The α-bromoketone moiety is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups and the construction of diverse molecular scaffolds.

Role as a Synthetic Intermediate

This compound is primarily used in the synthesis of heterocyclic compounds, which are core structures in many drugs. The reaction of the α-bromo ketone with various nucleophiles can lead to the formation of imidazoles, thiazoles, oxazoles, and other important ring systems.

General Reaction Scheme with Nucleophiles:

Caption: General reaction of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone with nucleophiles.

Potential in Kinase Inhibitor Synthesis

While specific signaling pathways involving this exact molecule are not documented, α-halo ketones are known intermediates in the synthesis of kinase inhibitors.[2] The ketone functionality can act as a hydrogen bond acceptor, and the substituted phenyl ring can be tailored to fit into the hydrophobic pockets of kinase active sites. The trifluoromethyl group, in particular, can enhance binding affinity through favorable interactions.

Hypothetical Signaling Pathway Involvement (as a precursor to an inhibitor):

Caption: Hypothetical inhibition of a protein kinase by a compound synthesized from the title molecule.

Conclusion

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data for this specific compound is not widely available in the public domain, its structural features and the known reactivity of α-bromo ketones suggest its utility as a versatile building block. Further research and publication of its detailed characterization and synthetic applications would be highly beneficial to the scientific community, especially those in drug discovery and development. Professionals working with this compound should rely on established protocols for similar molecules while taking necessary safety precautions due to the lachrymatory and corrosive nature of α-bromo ketones.

References

α-Bromo-2'-(trifluoromethyl)acetophenone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromo-2'-(trifluoromethyl)acetophenone is a halogenated aromatic ketone that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its trifluoromethyl and alpha-bromo functional groups impart unique reactivity, making it a valuable intermediate for introducing these moieties into more complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of alpha-Bromo-2'-(trifluoromethyl)acetophenone, compiled to aid researchers in its application.

Core Properties

The fundamental physicochemical properties of alpha-Bromo-2'-(trifluoromethyl)acetophenone are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 54109-16-9 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1][2] |

| Molecular Weight | 267.05 g/mol | [1] |

| Appearance | White to almost white powder or lump; Fused solid; Clear colorless to pale yellow liquid | [1][2] |

| Melting Point | 25.5 - 34.5 °C | [2] |

| Purity | ≥ 96% (GC) | [2] |

| IUPAC Name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | [2] |

| SMILES | FC(F)(F)C1=CC=CC=C1C(=O)CBr | [2] |

| InChI Key | KWZCBMKXNYOQAK-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of alpha-Bromo-2'-(trifluoromethyl)acetophenone is not explicitly documented in the reviewed scientific literature. However, general methods for the α-bromination of acetophenone derivatives are well-established and can be adapted for this purpose.

General Experimental Protocol: α-Bromination of 2'-(Trifluoromethyl)acetophenone

This protocol is a generalized procedure based on methods reported for the α-bromination of similar acetophenone derivatives, particularly using pyridine hydrobromide perbromide.[4][5]

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring.[4][5] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold water.

-

Extraction (Alternative Work-up): Alternatively, the reaction mixture can be poured into water and extracted with ethyl acetate. The organic layer should then be washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

The crude alpha-Bromo-2'-(trifluoromethyl)acetophenone can be purified by recrystallization to obtain a product of high purity.[6][7]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system. A common choice for similar compounds is a mixture of ethanol and water.[8]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

-

Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol until the solution is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of alpha-Bromo-2'-(trifluoromethyl)acetophenone.

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

There is currently no direct scientific literature available detailing the biological activity, enzyme inhibition, or effects on signaling pathways of alpha-Bromo-2'-(trifluoromethyl)acetophenone. However, studies on structurally related compounds, such as other trifluoromethyl ketones and acetophenone derivatives, suggest potential areas for investigation.

Potential Areas of Biological Investigation

-

Enzyme Inhibition: Acetophenone derivatives have been shown to be effective inhibitors of various metabolic enzymes, including α-glycosidase, human carbonic anhydrases, and acetylcholinesterase.[9] The presence of the trifluoromethyl group in the target compound may enhance its inhibitory potential against certain enzymes.

-

Anticancer Activity: Several trifluoromethyl ketones have demonstrated tumor-specific cytotoxic activity against various human tumor cell lines, including oral squamous cell carcinoma and promyelocytic leukemia.[10] These compounds have been shown to induce non-apoptotic cell death.[10] Given these findings, alpha-Bromo-2'-(trifluoromethyl)acetophenone could be a candidate for screening as a potential anticancer agent.

-

Nematicidal and Herbicidal Activity: Halogen-substituted acetophenones have been found to be potent in inducing paralysis and death in root-knot nematodes and have shown inhibitory effects on the growth of certain weeds.[11]

It is important to emphasize that the biological activities mentioned above are for structurally related compounds and have not been demonstrated for alpha-Bromo-2'-(trifluoromethyl)acetophenone itself. Further research is required to determine its specific biological profile.

Safety and Handling

Detailed toxicological data for alpha-Bromo-2'-(trifluoromethyl)acetophenone are not available. However, based on safety data sheets for similar α-bromoacetophenones and trifluoromethylated compounds, the following precautions should be taken:[12][13][14]

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[12]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[12]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[16] Keep away from incompatible substances such as strong oxidizing agents.[17]

Disclaimer: This information is intended for research purposes only and should not be considered a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Conclusion

alpha-Bromo-2'-(trifluoromethyl)acetophenone is a chemical intermediate with considerable potential for applications in medicinal chemistry and materials science. While specific, detailed protocols for its synthesis and its biological activities are not yet well-documented, this guide provides a summary of the available knowledge on its properties and the synthesis of related compounds. The information presented here should serve as a valuable starting point for researchers interested in exploring the synthetic utility and biological potential of this intriguing molecule. Further investigation is warranted to fully elucidate its chemical and biological characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-2'-(trifluoromethyl)acetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.dk [fishersci.dk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. 2-Bromo-2'-(trifluoromethyl)acetophenone [chemdict.com]

- 17. alpha-Bromoacetophenone [chembk.com]

An In-depth Technical Guide to the Physical Characteristics of 2-(Trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenacyl bromide, a halogenated aromatic ketone, is a significant building block in synthetic organic chemistry. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. The presence of the trifluoromethyl group can substantially influence the physicochemical properties of molecules, often enhancing metabolic stability and lipophilicity, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, application in synthetic protocols, and for predicting the characteristics of its derivatives. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 54109-16-9 |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.04 g/mol [1] |

| Melting Point | 28-30 °C[2] |

| Boiling Point | 52 °C at 0.03 mmHg[2] |

| Density | 1.592 g/cm³ (at 20 °C)[1] |

| Appearance | White or colorless to light yellow or light orange powder, lump, or clear liquid. A certificate of analysis for a specific batch described it as a "Clear, colourless liquid". |

| Solubility | Slightly soluble in water.[1] |

| Storage Temperature | 2-8°C, under an inert atmosphere (e.g., Nitrogen or Argon)[1] |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound is crucial for its identification, purity assessment, and for establishing appropriate reaction and storage conditions. The following are detailed, generalized methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of the purity of a solid compound. For a substance with a melting point near room temperature like this compound, careful temperature control is essential.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated digital instrument.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: The liquid sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 0.03 mmHg).

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Methodology:

-

Volume Measurement: A precise volume of the liquid is measured using a calibrated volumetric flask or a pycnometer.

-

Mass Measurement: The mass of the empty, dry container is first determined using an analytical balance. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is the difference between the two readings.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature.

Solubility Determination

A qualitative assessment of solubility in a given solvent is a fundamental property.

Methodology:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, partially, or not at all. The observation is recorded as soluble, slightly soluble, or insoluble.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a process central to its application in research and development.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)phenacyl bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Trifluoromethyl)phenacyl bromide. As a crucial reagent in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document moves beyond a simple listing of solvents to provide a foundational understanding of the physicochemical principles governing its solubility, a detailed experimental protocol for quantitative determination, and predictive insights for solvent selection.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₉H₆BrF₃O, is a halogenated aromatic ketone.[1][2] Its structure, featuring a phenyl ring substituted with an electron-withdrawing trifluoromethyl group and a reactive α-bromoketone moiety, makes it a valuable building block in synthetic chemistry. The solubility of this compound is a critical parameter that influences its reactivity and handling. In drug development, for instance, understanding solubility is fundamental for designing effective delivery systems and ensuring bioavailability. For synthetic chemists, solvent selection based on solubility is key to achieving optimal reaction kinetics, facilitating product isolation, and developing efficient purification strategies.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] The molecular structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility profile.

The presence of the carbonyl group (C=O) and the highly electronegative fluorine and bromine atoms introduces polarity to the molecule. However, the aromatic phenyl ring constitutes a significant non-polar, hydrophobic portion. The trifluoromethyl group, while containing polar C-F bonds, is generally considered to be lipophilic and can influence solubility in complex ways.

Based on these structural features, we can predict the solubility of this compound in a range of common organic solvents. It is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar solvents. Information on the closely related compound, phenacyl bromide, which is freely soluble in alcohol, benzene, chloroform, and ether, further supports these predictions.[5]

Table 1: Predicted and Known Solubility of this compound

| Solvent | Solvent Type | Predicted/Known Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble[6] | The hydrophobic phenyl ring and trifluoromethyl group limit solubility despite the presence of a polar carbonyl group. |

| Methanol | Polar Protic | Soluble | The isomer 4-(Trifluoromethyl)phenacyl bromide is known to be soluble in methanol.[7] The polar nature of methanol can interact with the carbonyl group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds with the carbonyl oxygen should facilitate dissolution. Phenacyl bromide is freely soluble in alcohol.[5] |

| Acetone | Polar Aprotic | Very Soluble | Acetone's polarity and aprotic nature make it an excellent solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality and moderate polarity of ethyl acetate should allow for good solvation. |

| Toluene | Non-polar | Moderately Soluble | The aromatic nature of toluene can interact with the phenyl ring of the solute, leading to some degree of solubility. |

| Hexane | Non-polar | Sparingly Soluble | The significant difference in polarity between the highly non-polar hexane and the more polar solute suggests limited solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. bioruler.net [bioruler.net]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound CAS#: 54109-16-9 [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenacyl bromide, a fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of parent molecules, making this compound a valuable building block for medicinal chemistry. This document outlines its chemical properties, safety data, and synthetic applications.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, is a reactive organic halide.[1][2] The key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 54109-16-9 | [3] |

| Molecular Formula | C₉H₆BrF₃O | |

| Molecular Weight | 267.04 g/mol | [3] |

| Appearance | Liquid or powder to lump to clear liquid | |

| Color | White or Colorless to Light yellow to Light orange | [3] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 52 °C at 0.03 mmHg | [3] |

| Density | 1.592 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 109.7 ± 27.3 °C | [3] |

| Solubility | Slightly soluble in water. | [3] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [3] |

Safety Data Sheet

Hazard Identification

| Hazard Class | GHS Classification (Inferred) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. |

Note: This classification is inferred from related compounds and should be used for guidance only. A formal hazard assessment should be conducted before use.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention. |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Do not handle until all safety precautions have been read and understood. Ensure good ventilation of the work station. Do not breathe fumes, mist, spray, or vapors. Wear personal protective equipment. Avoid contact with skin and eyes. |

| Storage | Keep container closed when not in use. Store in a cool, dry, well-ventilated area. Keep contents under an inert gas. Store at 2-8 °C in an explosion-proof refrigerator. The compound may be light-sensitive. |

| Incompatible Materials | Strong bases, Strong oxidizing agents. |

Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Chemical goggles or safety glasses. Face shield. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenacyl bromides is the bromination of the corresponding acetophenone. The following is a general protocol adapted from procedures for similar compounds.

-

Dissolution: Dissolve 2'-(Trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred solution of the acetophenone at a controlled temperature (typically 0-10 °C) to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

References

Spectroscopic Characterization of 2-(Trifluoromethyl)phenacyl Bromide: A Technical Guide

Introduction

2-(Trifluoromethyl)phenacyl bromide, with the chemical formula C₉H₆BrF₃O and a molecular weight of 267.04 g/mol , is a halogenated aromatic ketone of significant interest in synthetic organic chemistry.[1][2][3] Its utility as a versatile building block stems from the presence of three key reactive features: a trifluoromethyl group, an aromatic ring, and an α-bromoketone moiety. These functional groups make it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[4] A thorough understanding of its spectroscopic properties is paramount for researchers in reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

Spectroscopic Analysis: Elucidating the Molecular Architecture

The unique structural elements of this compound give rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom significantly influences the electronic environment of the molecule, which is reflected in its spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be characterized by signals in the aromatic and aliphatic regions. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings, further influenced by the trifluoromethyl group. The methylene protons adjacent to the carbonyl and bromine are expected to appear as a singlet in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.5 | Singlet | 2H | Methylene protons (-COCH₂Br) |

Interpretation:

The aromatic protons are expected to resonate in the downfield region (δ 7.5-7.8 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing trifluoromethyl and acyl groups.[5][6] The exact chemical shifts and coupling constants will depend on the substitution pattern of the trifluoromethyl group on the phenyl ring. For instance, in related trifluoromethyl-substituted aromatic compounds, the aromatic protons typically appear as complex multiplets.[7]

The methylene protons of the -COCH₂Br group are significantly deshielded by both the adjacent carbonyl group and the electronegative bromine atom, leading to a downfield chemical shift, anticipated around 4.5 ppm.[4] The absence of adjacent protons would result in a singlet for this signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group), the trifluoromethyl carbon itself, and the methylene carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | Assignment |

| ~190 | Singlet | Carbonyl carbon (C=O) |

| ~135 - 125 | Multiple singlets | Aromatic carbons (C₆H₄) |

| ~130 | Quartet (¹JCF ≈ 270 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~30 | Singlet | Methylene carbon (-CH₂Br) |

Interpretation:

The carbonyl carbon is expected to appear at a characteristic downfield chemical shift of around 190 ppm.[8][9] The aromatic carbons will resonate in the typical range of δ 125-135 ppm.[5] The carbon atom directly attached to the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 270 Hz.[7][10] The trifluoromethyl carbon itself will also appear as a quartet in the proton-coupled spectrum. The methylene carbon, being attached to a bromine atom, will be found in the aliphatic region, around 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands will be due to the carbonyl group, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (ketone) |

| ~1300 - 1100 | Strong, multiple bands | C-F stretching (trifluoromethyl group) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600, ~1450 | Medium to weak | Aromatic C=C stretching |

| ~700 - 500 | Medium | C-Br stretching |

Interpretation:

A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone.[4][11][12] The presence of the electron-withdrawing bromine atom alpha to the carbonyl group can slightly shift this frequency. The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region due to C-F stretching vibrations.[4] The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1450 cm⁻¹.[6][13] A band in the lower frequency region (700-500 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the weakest bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 266/268 | [M]⁺ (Molecular ion) |

| 187 | [M - Br]⁺ |

| 145 | [C₆H₄CO]⁺ |

| 117 | [C₆H₄F₃]⁺ |

Interpretation:

The molecular ion peak [M]⁺ should be observed at m/z 266 and 268 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14] A prominent fragment ion is expected at m/z 187, corresponding to the loss of the bromine radical ([M - Br]⁺).[4][15] Further fragmentation could lead to the formation of the benzoyl cation with a trifluoromethyl substituent at m/z 145 and the trifluoromethylphenyl cation at m/z 117.[16][17]

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[18][19][20] Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[18]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[7]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrument Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-